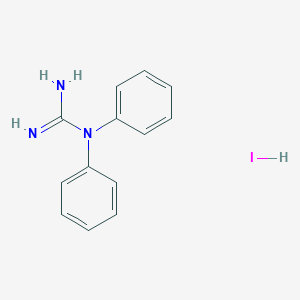

1,1-Diphenylguanidine;hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Diphenylguanidine (also known as DPG) is a white to cream-colored chalky powder with a bitter taste and slight odor . It is a complexing agent used in the detection of metals and organic bases and used as an accelerator in the vulcanization of rubber .

Synthesis Analysis

The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .

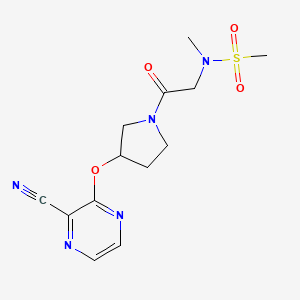

Molecular Structure Analysis

The molecular structure of 1,1-Diphenylguanidine is based on structures generated from information available in ECHA’s databases . It is an aromatic homomonocyclic compound .

Chemical Reactions Analysis

The thermal decomposition of 1,1-Diphenylguanidine was investigated by simultaneous TG/DSC-FTIR techniques under nonisothermal conditions . Online FTIR measurements illustrate that aniline is a major product of DPG decomposition .

Physical And Chemical Properties Analysis

Physical properties of 1,1-Diphenylguanidine include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .

Applications De Recherche Scientifique

Conformational Analysis and Molecular Chirality

N-Methylated Diphenylguanidines Conformations, Propeller-Type Molecular Chirality, and Construction of Water-Soluble Oligomers with Multilayered Aromatic Structures

This study investigates the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives. These compounds exhibit conformational properties that have been utilized to construct water-soluble oligomers with multilayered aromatic structures, showcasing their potential in creating complex molecular architectures (Tanatani et al., 1998).

Synthesis and Structural Studies

Crystal structure of N,N'-diphenylguanidmium perchlorate,(C13H14N3)(CIO4) The synthesis of diphenylguanidine compounds and their crystalline structures are described, offering insights into their chemical properties and potential applications in chemical synthesis and material science (Paixão et al., 1998).

Chemical Synthesis and Biological Evaluation

Synthesis and biological evaluation of novel N,N'-diaryl cyanoguanidines acting as potent and selective carbonic anhydrase II inhibitors. This research presents the synthesis of novel N,N''-diaryl cyanoguanidines that inhibit carbonic anhydrase II, an enzyme target for antiglaucoma agents. These findings highlight the pharmaceutical applications of diphenylguanidine derivatives (Akocak et al., 2018).

Material Science and Polymer Chemistry

Supramolecular Design Strategy of a Water-Soluble Diphenylguanidine-Cyclodextrin Polymer Inclusion Complex This study focuses on improving the water solubility and reducing the toxicity of diphenylguanidine by forming a complex with β-cyclodextrin polymer. The research demonstrates the compound's potential in high-end natural rubber products and highlights the importance of supramolecular chemistry in enhancing material properties (Guo et al., 2022).

Environmental and Analytical Applications

Study of molecularly imprinted solid-phase extraction of diphenylguanidine and its structural analogs. This paper describes the development of a molecularly imprinted polymer for the selective separation and pre-concentration of diphenylguanidine from environmental water samples, showcasing the compound's relevance in environmental monitoring and analytical chemistry (Fan et al., 2009).

Safety and Hazards

Orientations Futures

Future research could focus on the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants . Another area of interest could be the exploration and development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions .

Mécanisme D'action

Target of Action

1,1-Diphenylguanidine;hydroiodide, also known as Z3670333591, is primarily used as a complexing agent in the detection of metals and organic bases . It is also used as an accelerator in the vulcanization of rubber . The primary targets of this compound are therefore metals and organic bases in the detection process, and rubber in the vulcanization process .

Mode of Action

It is known that in the vulcanization of rubber, it acts as an accelerator, speeding up the cross-linking process that hardens the rubber .

Biochemical Pathways

It is involved in the vulcanization process of rubber, which is a complex biochemical pathway involving various reactions .

Result of Action

The primary result of the action of this compound (Z3670333591) is the detection of metals and organic bases, and the acceleration of the vulcanization process of rubber . This results in hardened rubber products and the identification of specific metals and organic bases .

Action Environment

The action of this compound (Z3670333591) can be influenced by various environmental factors. For instance, the efficiency of the vulcanization process can be affected by temperature and pressure .

Propriétés

IUPAC Name |

1,1-diphenylguanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUJHFUZXBVZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)

![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)

![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)

![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)